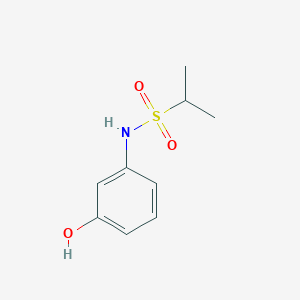
N-(3-hydroxyphenyl)propane-2-sulfonamide
Overview
Description
N-(3-hydroxyphenyl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Hydroxyphenyl)propane-2-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antibacterial effects, and potential applications in pharmacotherapy.
Chemical Structure and Synthesis
This compound is characterized by the presence of a sulfonamide group attached to a 3-hydroxyphenyl moiety. The synthesis typically involves the reaction of 3-hydroxyaniline with sulfonyl chlorides under controlled conditions. This compound's structural features contribute significantly to its biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. The compound exhibited significant radical scavenging activity in various assays, notably the DPPH assay.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Comparison to Vitamin C (IC50 = 141.9 µM) |
|---|---|---|
| This compound | 202.20 | Comparable |
| Vitamin C | 141.9 | Reference |
The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals, demonstrating that this compound exhibits antioxidant properties comparable to those of vitamin C, which is widely recognized for its antioxidant capabilities .
Antibacterial Activity
In addition to its antioxidant properties, this compound has shown promising antibacterial activity against various pathogens. Studies indicate that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 2: Antibacterial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Streptococcus pneumoniae | 25 |
The MIC values suggest that this compound has a potent inhibitory effect on these bacterial strains, making it a candidate for further development as an antibacterial agent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Radical Scavenging: The hydroxyl group in the structure enhances its ability to donate hydrogen atoms, thereby neutralizing free radicals .
- Protein Binding: Molecular docking studies have shown strong binding affinities with proteins involved in oxidative stress pathways and bacterial cell wall synthesis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study A: Investigated the compound's effect on oxidative stress markers in human cells, demonstrating a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
- Study B: Evaluated its antibacterial efficacy in vivo using mouse models infected with Staphylococcus aureus, showing significant improvement in survival rates when treated with the compound compared to controls.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFKVFWUVWZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















